二苯甲叉基(环戊二烯基)(9-芴基)锆二氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

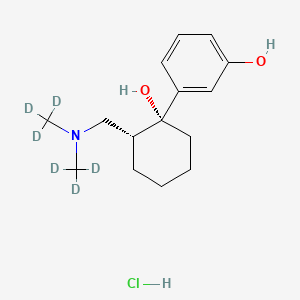

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound with the chemical formula

C31H22Cl2Zr

. This compound is notable for its use as a catalyst in various organic synthesis reactions, particularly in polymerization processes[1][1].科学研究应用

Chemistry

Catalysis: Widely used as a catalyst in the polymerization of olefins, contributing to the production of various plastics.

Organic Synthesis: Facilitates complex organic transformations, including asymmetric synthesis and cycloaddition reactions[][1].

Biology and Medicine

Drug Development:

Industry

Polymer Industry: Essential in the production of high-density polyethylene (HDPE) and other polymers.

Material Science: Used in the synthesis of advanced materials with specific properties[][1].

作用机制

Target of Action

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound . Its primary targets are organic compounds, particularly olefins. Olefins, also known as alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the chemical industry as they are the building blocks for a wide range of polymers and other chemical products.

Mode of Action

The compound acts as a catalyst in the polymerization of olefins. It facilitates the reaction by reducing the activation energy, thereby increasing the rate of the reaction. The catalyst interacts with the olefins, enabling them to react with each other to form long-chain polymers.

Biochemical Pathways

It is known that the compound plays a pivotal role in the olefin polymerization pathway.

Result of Action

The primary result of the action of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is the formation of polymers from olefins. These polymers have a wide range of applications in various industries, including the production of plastics, resins, and synthetic fibers.

Action Environment

The action of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated warehouse, away from fire and heat sources . Furthermore, it should be handled in a well-ventilated area to avoid inhalation . The compound should also be kept in a tightly closed container to maintain its stability .

生化分析

Biochemical Properties

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins to facilitate the polymerization of olefins. The compound reduces the activation energy required for these reactions, thereby increasing the reaction rate. It interacts with olefins, enabling them to react with each other to form long-chain polymers . The nature of these interactions is primarily catalytic, where the compound acts as a mediator to accelerate the reaction without being consumed in the process .

Cellular Effects

The effects of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties can lead to changes in the cellular environment, promoting or inhibiting specific biochemical pathways . For instance, its role in polymerization reactions can impact the synthesis of cellular components, thereby influencing overall cell function .

Molecular Mechanism

At the molecular level, Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride exerts its effects through binding interactions with biomolecules. It acts as a catalyst in the polymerization of olefins by reducing the activation energy required for the reaction. This process involves the compound interacting with olefins, facilitating their reaction to form long-chain polymers . Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its catalytic properties over extended periods . Degradation can occur under certain conditions, leading to a decrease in its effectiveness as a catalyst.

Dosage Effects in Animal Models

The effects of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride vary with different dosages in animal models. At lower doses, the compound effectively catalyzes biochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a specific dosage is required to achieve the desired catalytic activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves multiple steps:

Formation of the Cyclopentadienyl and Fluorenyl Ligands: The cyclopentadienyl and fluorenyl ligands are prepared separately through reactions involving cyclopentadiene and fluorene, respectively.

Ligand Coordination: These ligands are then coordinated to a zirconium center. This step often involves the use of zirconium tetrachloride (ZrCl4) as the zirconium source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

High-Pressure Reactors: To ensure complete reactions and high yields.

Purification Steps: Including recrystallization and chromatography to achieve the desired purity levels.

化学反应分析

Types of Reactions

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes several types of chemical reactions:

Polymerization: It acts as a catalyst in the polymerization of olefins, facilitating the formation of long-chain polymers.

Substitution Reactions: The compound can participate in substitution reactions where ligands are replaced by other groups.

Oxidation and Reduction: It can undergo redox reactions, although these are less common compared to its catalytic applications.

Common Reagents and Conditions

Polymerization: Typically conducted in the presence of co-catalysts such as methylaluminoxane (MAO) under inert atmosphere conditions.

Substitution: Often involves reagents like halides or alkyl groups under controlled temperatures and inert atmospheres.

Oxidation/Reduction: Requires specific oxidizing or reducing agents depending on the desired transformation.

Major Products

Polymerization: Produces polymers such as polyethylene or polypropylene.

Substitution: Results in modified zirconium complexes with different ligands.

Oxidation/Reduction: Leads to changes in the oxidation state of the zirconium center, forming various zirconium species.

相似化合物的比较

Similar Compounds

Bis(cyclopentadienyl)zirconium dichloride: Another zirconium-based catalyst used in polymerization.

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)titanium dichloride: Similar structure but with titanium instead of zirconium.

Uniqueness

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique due to its specific ligand arrangement, which provides a balance of stability and reactivity, making it highly effective in catalysis compared to other similar compounds .

属性

CAS 编号 |

132510-07-7 |

|---|---|

分子式 |

C31H22.Cl2Zr |

分子量 |

556.64 |

产品来源 |

United States |

Q1: How does Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride contribute to the synthesis of stereoregular polymers?

A1: Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride acts as a Ziegler-Natta catalyst []. These catalysts are known for their ability to control the stereochemistry of polymerization reactions, leading to the formation of polymers with specific tacticity (the arrangement of substituent groups along the polymer chain). In this specific case, the catalyst facilitates the stereospecific polymerization of N-alkenyl carbazole monomers, resulting in either isotactic or syndiotactic poly(N-alkenyl-carbazole)s, depending on the specific reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

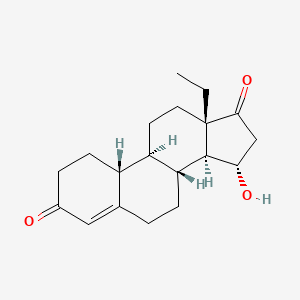

![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)

![(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1148318.png)